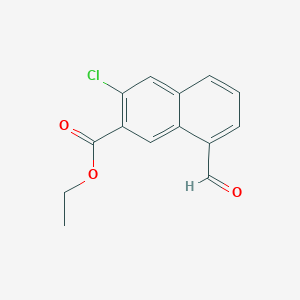![molecular formula C13H19N3O2 B8494820 5-[2-(dimethylamino)ethyl]-3-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8494820.png)
5-[2-(dimethylamino)ethyl]-3-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
描述
5-(2-Dimethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(dimethylamino)ethyl]-3-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of the dimethylamino-ethyl group can be achieved through nucleophilic substitution reactions. The formation of the pyrrolo[3,2-c]pyridine core can be facilitated by cyclization reactions involving aldehydes and amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
5-(2-Dimethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
5-(2-Dimethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-[2-(dimethylamino)ethyl]-3-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of the dimethylamino-ethyl group allows the compound to act as a ligand, binding to specific sites on proteins and modulating their activity. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar structural features but different functional groups.
2-(Dimethylamino)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Indole Derivatives: Compounds with an indole core structure, which share some chemical properties with pyrrolo[3,2-c]pyridine derivatives.
Uniqueness
The uniqueness of 5-[2-(dimethylamino)ethyl]-3-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
5-[2-(dimethylamino)ethyl]-3-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H19N3O2/c1-9-11(8-17)14-10-4-5-16(7-6-15(2)3)13(18)12(9)10/h8,14H,4-7H2,1-3H3 |
InChI 键 |
NTJZUEOJAAKFGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C(=O)N(CC2)CCN(C)C)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
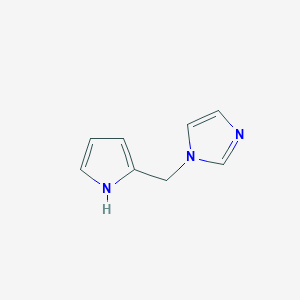
![tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8494751.png)
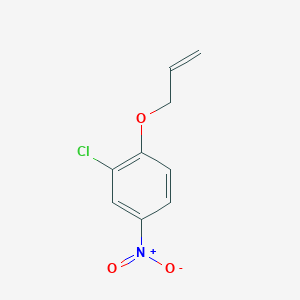
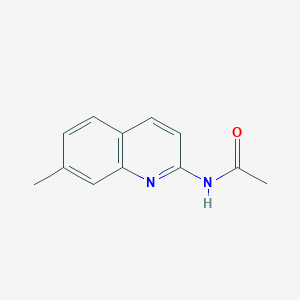

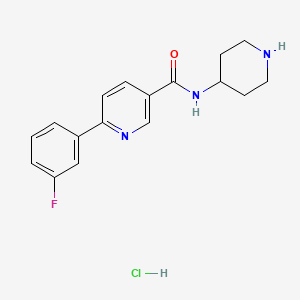
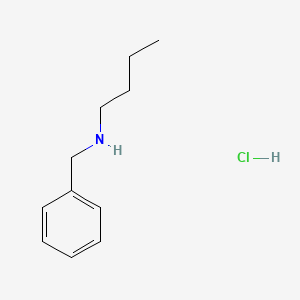
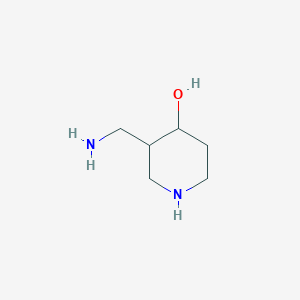
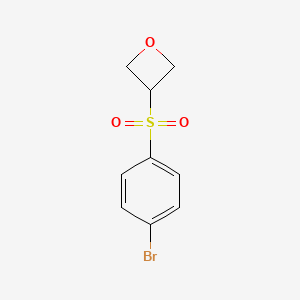
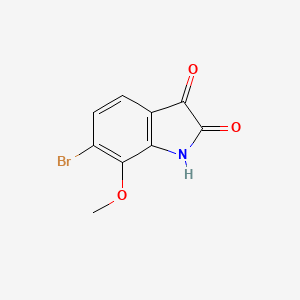
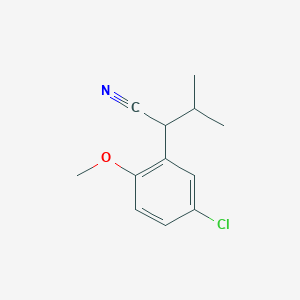
![N-[2-(3,5-Dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B8494838.png)
